molecular formula C14H22ClN5O2 B13715126 N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl

Cat. No.: B13715126
M. Wt: 327.81 g/mol
InChI Key: BGUCQCSXICEECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is often studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 4-amino-6,7-dimethoxyquinazoline with appropriate reagents under controlled conditions.

    Alkylation: The quinazoline core is then alkylated with N-methyl-propylenediamine in the presence of a suitable base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The amino and methoxy groups on the quinazoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly as an α1-adrenoceptor antagonist.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl involves its interaction with specific molecular targets. As an α1-adrenoceptor antagonist, it binds to α1-adrenergic receptors, inhibiting their activity. This leads to relaxation of smooth muscle tissues, which can be beneficial in conditions like benign prostatic hyperplasia.

Comparison with Similar Compounds

Similar Compounds

    Alfuzosin: Another α1-adrenoceptor antagonist with a similar quinazoline core.

    Doxazosin: A compound with a similar mechanism of action but different chemical structure.

    Terazosin: Another α1-adrenoceptor antagonist with a different quinazoline derivative.

Uniqueness

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C14H22ClN5O2

Molecular Weight

327.81 g/mol

IUPAC Name

2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine;hydrochloride

InChI

InChI=1S/C14H21N5O2.ClH/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14;/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18);1H

InChI Key

BGUCQCSXICEECZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.